molecular formula C23H26N2O4 B2996545 3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888443-35-4

3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2996545
CAS RN: 888443-35-4
M. Wt: 394.471
InChI Key: MYBUVVTXLORQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, also known as DMBCO-EtPh, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide exerts its effects through the inhibition of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation and immune response. It also interacts with various proteins, including the ATP-binding cassette transporter A1 (ABCA1), which is involved in the regulation of cholesterol metabolism.
Biochemical and physiological effects:
3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in various cell and animal models. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. 3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has been shown to increase cholesterol efflux in macrophages, which may have implications for the treatment of atherosclerosis.

Advantages and Limitations for Lab Experiments

3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, its low yield and complex synthesis method may limit its use in large-scale experiments.

Future Directions

Future research on 3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide could focus on its potential applications in drug development, particularly for the treatment of inflammatory and cancerous diseases. It could also be studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. Further studies on the mechanism of action and biochemical effects of 3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide could also provide valuable insights into its potential therapeutic applications.

Synthesis Methods

3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-ethoxyphenylboronic acid and 3,3-dimethylbutanoyl chloride, followed by the reaction with 2-bromo-5-methylbenzoic acid and 2-hydroxybenzofuran-3-carboxylic acid. The final product is obtained through purification and isolation procedures.

Scientific Research Applications

3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.

properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-28-18-13-9-7-11-16(18)24-22(27)21-20(25-19(26)14-23(2,3)4)15-10-6-8-12-17(15)29-21/h6-13H,5,14H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBUVVTXLORQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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